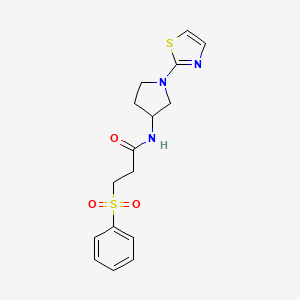

![molecular formula C8H11I B2788102 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane CAS No. 2287321-87-1](/img/structure/B2788102.png)

1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

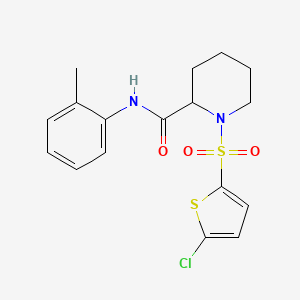

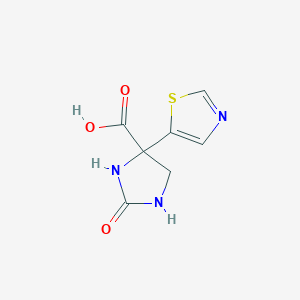

“1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C8H11I . It is a type of hydrocarbon that is part of the bicyclo[1.1.1]pentane (BCP) unit . The BCP unit is known for its special physical and chemical properties and is under scrutiny as a bioisostere in drug molecules .

Synthesis Analysis

The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been achieved by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions . This methodology has been further utilized for appending large chromophoric porphyrin moieties onto the BCP core .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-cyclopropyl-1-propylcyclopentane molecule, which is similar to this compound, contains a total of 32 bonds. There are 12 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 five-membered ring .Chemical Reactions Analysis

The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The study employed methodologies for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .科学的研究の応用

Bioisosteres in Drug Design

1-CPIBCP serves as an essential bioisostere for 1,4-disubstituted arenes, tert-butyl, and alkyne groups. These bioisosteres enhance drug properties, such as membrane permeability, solubility, and metabolic stability. Researchers have used 1-CPIBCP analogues in drug candidates, including inhibitors and therapeutic agents .

Pharmaceutical Applications

1-CPIBCP derivatives find applications in drug development. By replacing specific functional groups with 1-CPIBCP, researchers can optimize drug properties. For instance, it has been employed as a bioisostere for p-substituted arenes in various drug molecules, improving their pharmacokinetic profiles .

Materials Research

The unique three-membered cyclopropyl ring in 1-CPIBCP contributes to its distinct physical and chemical properties. Researchers explore its potential as a building block for novel materials, including polymers, supramolecular assemblies, and nanomaterials. Understanding its reactivity aids in designing functional materials .

Triazole Synthesis

1-CPIBCP serves as a precursor for triazole-containing compounds. Through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions, researchers generate BCP triazole building blocks. These intermediates play a crucial role in the synthesis of diverse molecules, including pharmaceuticals and functional materials .

将来の方向性

Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes, with applications including bioconjugation processes . The future directions of research on 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane could potentially align with these areas of interest.

作用機序

Pharmacokinetics

Bicyclo[1.1.1]pentane (BCP) compounds, including 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane, are known for their high passive permeability, high water solubility, and improved metabolic stability . These properties significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

1-cyclopropyl-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11I/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILDZGBEDNSLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

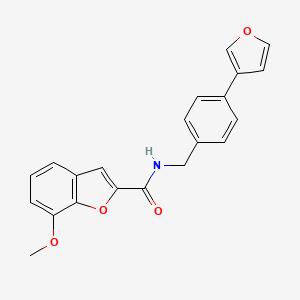

![8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2788021.png)

![(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole](/img/structure/B2788022.png)

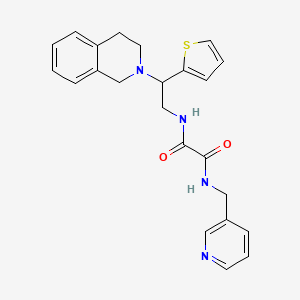

![2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2788028.png)

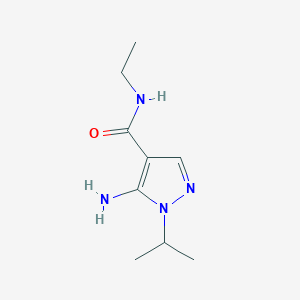

![[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B2788034.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2788041.png)